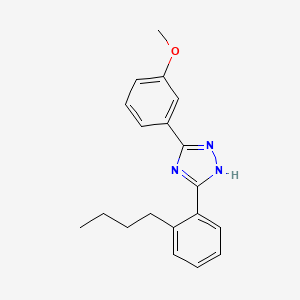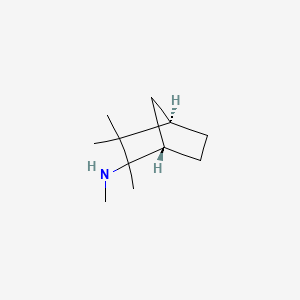
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid is an organic compound that belongs to the class of leucine derivatives. These compounds are characterized by the presence of leucine or its derivatives, which result from reactions at the amino or carboxy groups, or from the replacement of any hydrogen of glycine by a heteroatom .
Vorbereitungsmethoden
The synthesis of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid typically involves the acylation of leucine derivatives. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity .
Analyse Chemischer Reaktionen
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia
Wissenschaftliche Forschungsanwendungen
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit or activate these enzymes, thereby affecting metabolic pathways. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can be compared with other leucine derivatives, such as:
2-Acetamido-3-methyl-pentanoic acid: Similar in structure but differs in the position of the methyl group.
2-Methyl-2-propylpentanoic acid: Lacks the acetamido group, leading to different chemical properties and reactivity.
2-Methylvaleric acid: Another leucine derivative with distinct functional groups and applications .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-12(11(15)16,7-9(3)4)13-10(5)14/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PSZOYVKEMGAHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


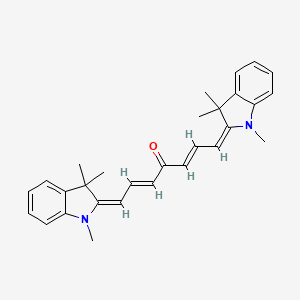
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)

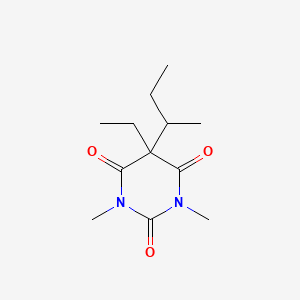
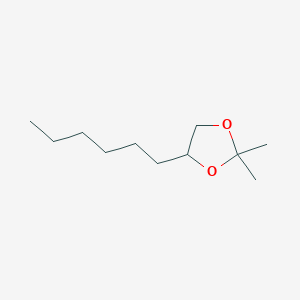

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
